

Pharmacological profile of 15(S)-Fluprostenol as an FP receptor agonist

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Compound Name: 15(S)-Fluprostenol

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An In-depth Technical Guide to the Pharmacological Profile of **15(S)-Fluprostenol** as an FP Receptor Agonist

Introduction

15(S)-Fluprostenol, the active acid form of the prodrug travoprost, is a potent and selective agonist for the prostaglandin F (FP) receptor.[1][2] As a synthetic analog of prostaglandin F_{2α} (PGF_{2α}), it mimics the action of the endogenous ligand to elicit a range of physiological responses.[1] The activation of FP receptors by agonists like **15(S)-Fluprostenol** is primarily utilized in ophthalmology to reduce intraocular pressure (IOP) in patients with glaucoma and ocular hypertension.[3][4] This is achieved by enhancing the uveoscleral outflow of aqueous humor.[5] This technical guide provides a comprehensive overview of the pharmacological properties of **15(S)-Fluprostenol**, including its binding affinity, functional potency, downstream signaling pathways, and the experimental methodologies used for its characterization.

Chemical Structure of 15(S)-Fluprostenol

- IUPAC Name: (5Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(1E,3S)-3-hydroxy-4-[3-(trifluoromethyl)phenoxy]-1-buten-1-yl]cyclopentyl]-5-heptenoic acid[6]
- Molecular Formula: C₂₃H₂₉F₃O₆[7]
- Molecular Weight: 458.5 g/mol [7]

Data Presentation: Quantitative Pharmacology

The pharmacological activity of **15(S)-Fluprostenol** is defined by its high affinity and selective binding to the FP receptor, followed by potent activation leading to downstream cellular responses.

Table 1: Prostanoid Receptor Binding Affinities

This table summarizes the binding affinities (K_i , nM) of **15(S)-Fluprostenol** (Travoprost acid) and related compounds for various prostanoid receptors. Lower K_i values indicate higher binding affinity.

Compound	FP	DP	EP1	EP2	EP3	EP4	IP	TP
15(S)-Fluprostenol (Travoprost acid)	35 ± 5[2]	52000 ± 7200[2]	9540 ± 1240[2]	Not Determined	3501 ± 461[2]	41000 ± 2590[2]	≥900000[2]	≥121000[2]
(+)-Fluprostenol	49.9[1]	-	-	-	-	-	-	-
(±)-Fluprostenol	3-4[8]	-	-	-	-	-	-	-
PGF2α (Endogenous Ligand)	3-4[8]	>1000	>1000	>1000	11	>1000	>1000	>1000

Data presented as mean ± SEM where available. Dashes indicate data not available.

Table 2: Functional Activity at FP Receptor

This table presents the potency (EC₅₀, nM) of **15(S)-Fluprostenol** and its prodrug in various functional assays. Lower EC₅₀ values indicate greater potency.

Compound	Assay Type	Cell Line/Tissue	EC ₅₀ (nM)
(+)-Fluprostenol (Travoprost acid)	Phosphoinositide Turnover	Human Trabecular Meshwork Cells	2.4[9]
(+)-Fluprostenol	Intracellular Ca ²⁺ Mobilization	Cloned Human Ocular FP Receptors	17.5[1]
(+)-Fluprostenol	Intracellular Ca ²⁺ Mobilization	Rat A7r5 Cells	19.1[1]
(+)-Fluprostenol	Intracellular Ca ²⁺ Mobilization	Mouse 3T3 Cells	37.3[1]
Fluprostenol Isopropyl Ester (Prodrug)	Phosphoinositide Turnover	HEK293 cells (human ocular FP receptor)	40.2[4]
(±)-Fluprostenol	Phosphoinositide Turnover	Human Trabecular Meshwork Cells	10.8[9]

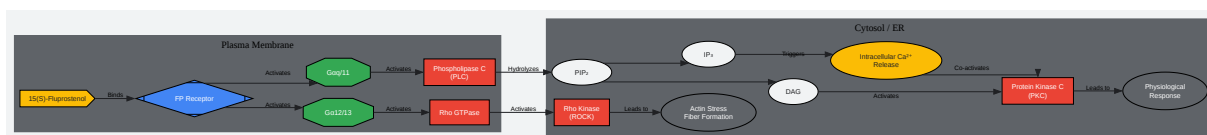
Signaling Pathways

Activation of the FP receptor, a G-protein coupled receptor (GPCR), by **15(S)-Fluprostenol** initiates multiple intracellular signaling cascades.

The primary pathway involves the coupling of the FP receptor to the Gq/11 family of G proteins. [10] This leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two secondary messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG). [10] IP₃ diffuses through the cytoplasm to bind to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca²⁺). [10] The elevated cytosolic Ca²⁺ and DAG together activate protein kinase C (PKC), which phosphorylates various downstream targets, leading to physiological responses like smooth muscle contraction. [5][11]

In addition to the canonical Gq/PLC pathway, FP receptor activation can also stimulate G₁₂/G₁₃ proteins, leading to the activation of the Rho family of small GTPases and the Rho-kinase

(ROCK) pathway.[5][12] This pathway is implicated in the regulation of actin stress fiber formation and cell morphology.[12] Furthermore, evidence suggests that the FP receptor can activate the TCF/ β -catenin signaling pathway, which is involved in gene expression regulation.[12][13]



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Caption: FP receptor signaling pathways activated by **15(S)-Fluprostenol**.

Experimental Protocols

The characterization of **15(S)-Fluprostenol** as an FP receptor agonist relies on standardized in vitro assays.

Radioligand Binding Assay (Competitive)

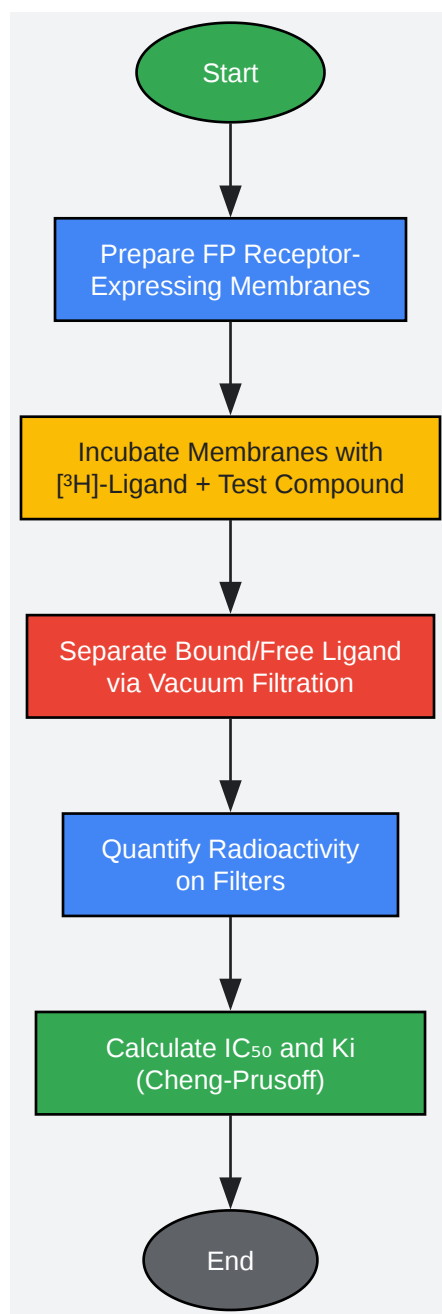
This assay quantifies the affinity of a test compound (e.g., **15(S)-Fluprostenol**) for a receptor by measuring its ability to compete with a radiolabeled ligand.[14]

Methodology:

- Preparation: Cell membranes expressing the FP receptor are prepared from cultured cells or tissues.
- Incubation: A fixed concentration of a suitable radioligand (e.g., [3 H]-PGF2 α) is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled

test compound.

- Separation: The reaction is allowed to reach equilibrium. Subsequently, receptor-bound radioligand is separated from the free (unbound) radioligand via rapid vacuum filtration through glass fiber filters.^[14] The filters trap the cell membranes and the bound radioligand.
- Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
- Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of the test compound. A non-linear regression analysis is used to determine the IC_{50} (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The K_i (inhibition constant) is then calculated from the IC_{50} using the Cheng-Prusoff equation, providing a measure of the compound's binding affinity.^[14]



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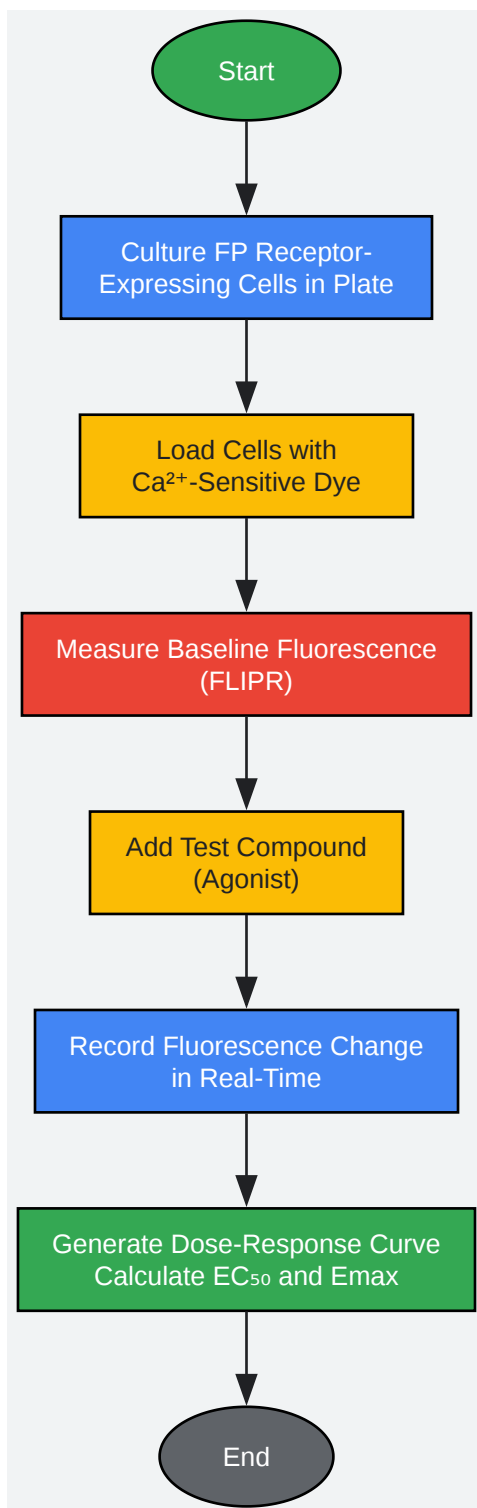
Caption: Workflow for a competitive radioligand binding assay.

Functional Assay: Intracellular Calcium Mobilization

This assay measures the ability of an agonist to stimulate the FP receptor and trigger an increase in intracellular calcium concentration, a key event in the Gq signaling pathway.[11]

Methodology:

- **Cell Culture:** Cells endogenously or recombinantly expressing the FP receptor (e.g., HEK293, A7r5) are cultured in multi-well plates.[\[1\]](#)[\[11\]](#)
- **Dye Loading:** The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). This dye exhibits a significant increase in fluorescence intensity upon binding to free Ca^{2+} .
- **Measurement:** The plate is placed in a Fluorometric Imaging Plate Reader (FLIPR). A baseline fluorescence reading is established.
- **Compound Addition:** The test compound (**(15(S)-Fluprostenol)**) is added to the wells at various concentrations.
- **Signal Detection:** The FLIPR continuously monitors the fluorescence in each well in real-time. Agonist binding to the FP receptor leads to a rapid increase in intracellular Ca^{2+} , which is detected as a transient peak in fluorescence.[\[11\]](#)
- **Data Analysis:** The peak fluorescence response is measured for each concentration of the test compound. The data are then plotted to generate a concentration-response curve, from which the EC_{50} (the concentration that produces 50% of the maximal response) and the maximum efficacy (Emax) are determined.



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Caption: Workflow for an intracellular calcium mobilization assay.

Functional Assay: Phosphoinositide (PI) Turnover

This assay directly measures the accumulation of inositol phosphates (IPs), the products of PLC activity, providing a robust measure of Gq-coupled receptor activation.[9][15]

Methodology:

- **Cell Labeling:** FP receptor-expressing cells are incubated overnight with [³H]-myo-inositol, which is incorporated into the cell membrane as [³H]-phosphatidylinositol.
- **Pre-incubation:** The cells are washed and pre-incubated in a buffer containing lithium chloride (LiCl). LiCl inhibits inositol monophosphatase, preventing the degradation of IPs and allowing them to accumulate within the cell.
- **Stimulation:** The cells are stimulated with various concentrations of the test agonist (**15(S)-Fluprostenol**) for a defined period.
- **Extraction:** The reaction is terminated, and the cells are lysed. The water-soluble inositol phosphates are extracted.
- **Separation and Quantification:** The total [³H]-IPs are separated from the free [³H]-myo-inositol using anion-exchange chromatography. The radioactivity of the isolated IPs is then quantified by liquid scintillation counting.[15]
- **Data Analysis:** The amount of [³H]-IPs accumulated is plotted against the agonist concentration to generate a concentration-response curve, allowing for the determination of EC₅₀ and Emax.

Conclusion

15(S)-Fluprostenol is a highly potent and selective FP receptor agonist. Its pharmacological profile is characterized by high-affinity binding to the FP receptor, with minimal interaction with other prostanoid receptor subtypes.[2] Functionally, it potently stimulates the canonical Gq/PLC/IP₃/Ca²⁺ signaling pathway, as well as other pathways such as Rho/ROCK, leading to its characteristic physiological effects.[1][5][12] The well-defined experimental protocols for binding and functional assays provide a robust framework for its characterization and for the discovery of novel FP receptor modulators. This detailed understanding of its pharmacology underpins its clinical use and directs future research in drug development.

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